2-(4-n-Propylphenyl)ethanethiol
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Overview
Description
2-(4-n-Propylphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor, which is typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-n-Propylphenyl)ethanethiol can be achieved through several methods. One common method involves the reaction of 4-n-propylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the hydrolysis step.
Another method involves the use of Grignard reagents. For example, 4-n-propylbenzyl bromide can be reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This reagent is then treated with sulfur to produce the thiol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-n-Propylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using reagents such as hydrogen peroxide or iodine to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Zinc, hydrochloric acid, or other reducing agents.
Substitution: Alkyl halides, bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
2-(4-n-Propylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Thiols play a role in biological systems, and this compound can be used in studies related to enzyme function and protein structure.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and other therapeutic agents.
Industry: Thiols are used in the production of certain polymers and as additives in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-n-Propylphenyl)ethanethiol involves its ability to act as a nucleophile due to the presence of the sulfhydryl group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. In biological systems, thiols can form disulfide bonds, which are important for the structural integrity of proteins.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but without the propylphenyl group.
1-Butanethiol: Another thiol with a longer carbon chain but lacking the aromatic ring.
2-Phenylethanethiol: Similar structure but with a phenyl group instead of a propylphenyl group.
Uniqueness
2-(4-n-Propylphenyl)ethanethiol is unique due to the presence of both an aromatic ring and a propyl group, which can influence its reactivity and physical properties. This combination of structural features makes it distinct from other thiols and can affect its behavior in chemical reactions and its applications in research and industry.
Properties
IUPAC Name |
2-(4-propylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-2-3-10-4-6-11(7-5-10)8-9-12/h4-7,12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLOTAGMUOYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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